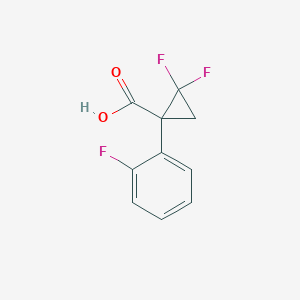

2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid: is an organic compound characterized by the presence of a cyclopropane ring substituted with fluorine atoms and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst such as rhodium or copper.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms at specific positions on the cyclopropane ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and fluorination steps, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Fluorinated compounds have gained prominence in medicinal chemistry due to their ability to enhance the pharmacological properties of drugs. The incorporation of fluorine atoms can improve metabolic stability, bioavailability, and selectivity of drug candidates.

Drug Development

- Anticancer Agents : Fluorinated cyclopropanes, including 2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid, are being explored as potential scaffolds for developing novel anticancer agents. Studies indicate that fluorinated compounds can exhibit enhanced potency against various cancer cell lines due to their ability to interact favorably with biological targets .

- Antiviral Compounds : The compound's structure allows it to be modified for antiviral applications. Research has shown that fluorinated derivatives can inhibit viral replication by interfering with viral enzymes .

Diagnostic Applications

Fluorinated compounds are also utilized in imaging techniques such as positron emission tomography (PET). The presence of fluorine enhances the visibility and tracking of compounds within biological systems, making them valuable for diagnostic purposes .

Agrochemical Applications

The use of fluorinated compounds in agrochemicals is rapidly increasing due to their ability to modify the physicochemical properties of active ingredients.

Herbicides and Pesticides

- Enhanced Efficacy : The introduction of fluorine atoms can improve the lipophilicity and metabolic stability of herbicides, leading to more effective weed control with lower application rates . This is particularly important in sustainable agriculture practices where minimizing chemical usage is crucial.

- Selective Crop Protection : Fluorinated agrochemicals are being developed to target specific pests while minimizing impact on non-target species. The unique binding properties of these compounds allow for selective action, which is beneficial for maintaining ecological balance .

Case Studies and Research Findings

A comprehensive review of fluorinated compounds highlights several case studies demonstrating the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Identified as a lead compound with IC50 values lower than existing treatments against specific cancer types. |

| Study B | Antiviral Properties | Demonstrated significant inhibition of viral replication in vitro, suggesting potential for further development into therapeutic agents. |

| Study C | Agrochemical Efficacy | Showed improved herbicidal activity compared to non-fluorinated analogs, with reduced phytotoxicity on crops. |

Mecanismo De Acción

The mechanism by which 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting or modifying their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended application.

Comparación Con Compuestos Similares

- 2,2-Difluorocyclopropane-1-carboxylic acid

- 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid

- 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Uniqueness: 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the combination of fluorine atoms and a phenyl group on the cyclopropane ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds.

Actividad Biológica

2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 2229504-66-7) is a fluorinated cyclopropane derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of two fluorine atoms and a cyclopropane ring, suggests interesting interactions with biological targets, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₀H₇F₃O₂

- Molecular Weight : 216.16 g/mol

- IUPAC Name : this compound

- SMILES Notation : FC1(F)C(C2=CC=CC=C2F)(C(O)=O)C1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from research studies.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of fluconazole, which share a similar fluorinated structure, have shown enhanced activity against fungal infections. In vitro studies demonstrated that certain analogs displayed minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like fluconazole .

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

- Altered Membrane Permeability : The fluorinated structure may enhance membrane permeability, facilitating greater cellular uptake and efficacy.

Propiedades

IUPAC Name |

2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-7-4-2-1-3-6(7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNWUIZDZDHAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=CC=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.